molecular formula C7H11NO2 B3153448 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate CAS No. 758684-88-7

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3153448
CAS No.: 758684-88-7
M. Wt: 141.17 g/mol
InChI Key: IIYIKAGIHQBRNZ-UHFFFAOYSA-N
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Description

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound with the molecular formula C7H11NO2. It is known for its unique structure, which includes a bicyclo[1.1.1]pentane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The resulting ester is then subjected to aminolysis using ammonia or an amine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is unique due to its bicyclic structure and the presence of both an amino group and a methyl ester group. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYIKAGIHQBRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
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Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
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Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

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